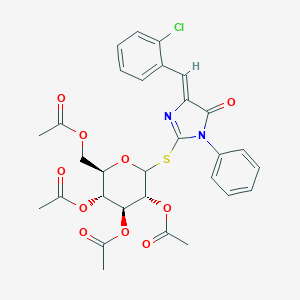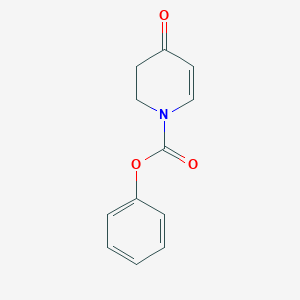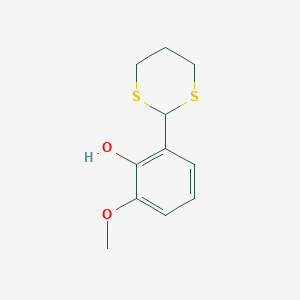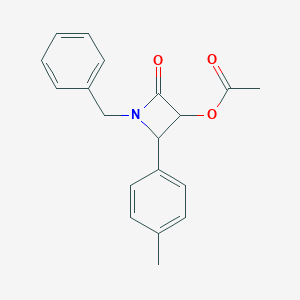
4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, also known as CBIT, is a chemical compound with potential applications in scientific research. CBIT is a derivative of imidazole and has been synthesized using various methods.
作用機序
The mechanism of action of 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it has been suggested that 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside exerts its biological activities by inhibiting the activity of enzymes and interfering with cellular signaling pathways. 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been found to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One advantage of using 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments is its potential as a lead compound for the development of new drugs. 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to exhibit various biological activities, making it a promising candidate for drug discovery. However, one limitation of using 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One direction is the optimization of the synthesis method to improve the yield and purity of 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. Another direction is the investigation of the mechanism of action of 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside, particularly its interactions with enzymes and cellular signaling pathways. Further research is also needed to evaluate the efficacy and safety of 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in preclinical and clinical studies. Additionally, 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be used as a starting point for the development of new drugs with improved properties.
合成法
4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with glycine in the presence of acetic anhydride, followed by the reaction of the resulting imine with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. Another method involves the reaction of 2-chlorobenzaldehyde with 2-phenylimidazole in the presence of acetic anhydride, followed by the reaction of the resulting imine with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside.
科学的研究の応用
4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has potential applications in scientific research, particularly in the field of drug discovery. 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and β-glucuronidase. 4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
製品名 |
4-(2-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
分子式 |
C30H29ClN2O10S |
分子量 |
645.1 g/mol |
IUPAC名 |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(4Z)-4-[(2-chlorophenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H29ClN2O10S/c1-16(34)39-15-24-25(40-17(2)35)26(41-18(3)36)27(42-19(4)37)29(43-24)44-30-32-23(14-20-10-8-9-13-22(20)31)28(38)33(30)21-11-6-5-7-12-21/h5-14,24-27,29H,15H2,1-4H3/b23-14-/t24-,25-,26+,27-,29?/m1/s1 |
InChIキー |
HDGBXANHZLEJQJ-ANWCMAMZSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)SC2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3Cl)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)
![3-{[2-(Dimethylamino)ethyl]amino}-4-isopropoxy-3-cyclobutene-1,2-dione](/img/structure/B303348.png)



![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)





